molecular formula C26H30F3N5O5S B15092850 Voriconazole camphor sulfonate CAS No. 188416-34-4

Voriconazole camphor sulfonate

Cat. No.: B15092850
CAS No.: 188416-34-4
M. Wt: 581.6 g/mol
InChI Key: AMYMCJHOGKVJHB-CRFUWKMFSA-N
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Description

Voriconazole camphor sulfonate is a compound derived from voriconazole, a triazole antifungal medication. Voriconazole is widely used to treat serious fungal infections, including invasive aspergillosis, esophageal candidiasis, and infections caused by Scedosporium apiospermum and Fusarium species . This compound is a salt form that enhances the solubility and stability of voriconazole, making it more effective for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of voriconazole camphor sulfonate involves the reaction of voriconazole with camphor sulfonic acid. One method includes dissolving a mixture of voriconazole isomers and camphor sulfonic acid in a solvent such as water and acetone. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to obtain a product that meets pharmaceutical standards. The production process is optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Voriconazole camphor sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various metabolites of voriconazole, which can have different pharmacological properties. These metabolites are often studied to understand the drug’s metabolism and potential side effects .

Scientific Research Applications

Voriconazole camphor sulfonate has several scientific research applications:

Mechanism of Action

Voriconazole camphor sulfonate exerts its antifungal effects by inhibiting fungal cytochrome P-450-mediated 14 alpha-lanosterol demethylation, an essential step in ergosterol biosynthesis. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased membrane permeability and cell death. The compound is more selective for fungal cytochrome P-450 enzymes than for mammalian enzymes, reducing the risk of side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Voriconazole camphor sulfonate is unique due to its enhanced solubility and stability compared to voriconazole alone. This makes it more suitable for certain pharmaceutical formulations, such as intravenous solutions and nanoparticle-based delivery systems .

Properties

CAS No.

188416-34-4

Molecular Formula

C26H30F3N5O5S

Molecular Weight

581.6 g/mol

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C16H14F3N5O.C10H16O4S/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7-10,25H,6H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t10-,16+;7-,10-/m00/s1

InChI Key

AMYMCJHOGKVJHB-CRFUWKMFSA-N

Isomeric SMILES

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Origin of Product

United States

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